![molecular formula C6H7N3S B13981252 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine CAS No. 591749-68-7](/img/structure/B13981252.png)
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of nitrogen- and sulfur-containing heterocycles, which are known for their diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method includes the reaction of 1,2,4-triazine derivatives with thioamides or thioureas in the presence of a suitable catalyst . The reaction conditions often require refluxing in ethanol or other solvents, and the use of bases such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above. This includes scaling up the reaction volumes, ensuring efficient mixing and heat transfer, and employing continuous flow reactors to enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparación Con Compuestos Similares
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazines: These compounds also contain nitrogen and sulfur atoms and exhibit similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of related compounds .
Propiedades
Número CAS |
591749-68-7 |
|---|---|
Fórmula molecular |
C6H7N3S |
Peso molecular |
153.21 g/mol |
Nombre IUPAC |
2,6-dihydro-[1,3]thiazino[3,4-d][1,2,4]triazine |
InChI |
InChI=1S/C6H7N3S/c1-2-10-5-9-4-8-7-3-6(1)9/h1-4,7H,5H2 |
Clave InChI |
OJHAKIIRQNFSHB-UHFFFAOYSA-N |
SMILES canónico |
C1N2C=NNC=C2C=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


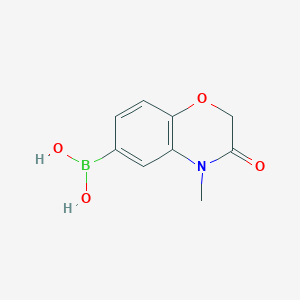
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
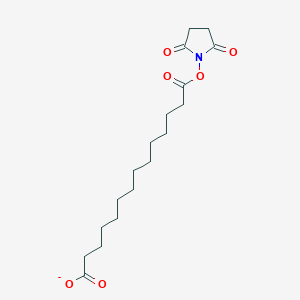
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)


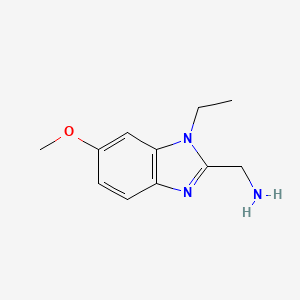
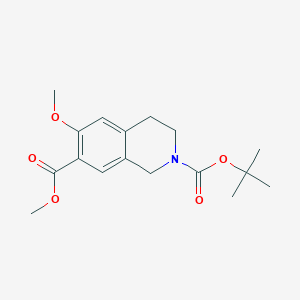

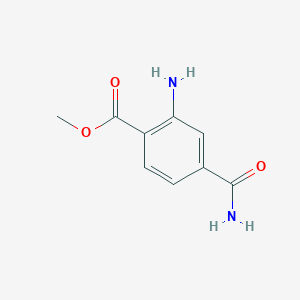
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
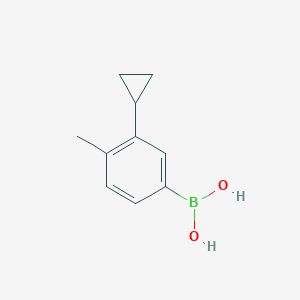
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)

